molecular formula C23H16ClFN2O2 B2951729 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327171-47-0

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2951729
CAS No.: 1327171-47-0
M. Wt: 406.84
InChI Key: IIDOIJMRPUSIRJ-VYIQYICTSA-N
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Description

This compound belongs to the 2-imino-2H-chromene-3-carboxamide family, characterized by a coumarin-derived scaffold modified with halogenated aryl imino and substituted phenyl carboxamide groups. The Z-configuration of the imino group is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological targets. Its molecular formula is C22H15ClF N2O2, with a molecular weight of 393.82 g/mol. The 3-chloro-2-fluorophenyl substituent introduces steric and electronic effects, while the 2-methylphenyl carboxamide group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c1-14-7-2-4-10-18(14)26-22(28)16-13-15-8-3-5-12-20(15)29-23(16)27-19-11-6-9-17(24)21(19)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDOIJMRPUSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, particularly as an inhibitor of key enzymes and its anticancer properties.

Structural Characteristics

The compound features a chromene backbone fused with an imino group and a carboxamide functional group, which are critical for its biological interactions. The presence of chlorine and fluorine substituents on the phenyl ring enhances its chemical reactivity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Enzyme Inhibition: Chromone derivatives have been identified as potent inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition mechanism involves tight binding to the active site, forming critical hydrogen bonds with amino acid residues within the enzyme .
  • Anticancer Activity: Preliminary studies suggest that chromene derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties: Some studies have reported antimicrobial activity against bacterial strains, indicating potential applications in treating infections.

Enzyme Inhibition Studies

A study conducted on related chromone derivatives demonstrated their ability to inhibit MAO-B with Ki values ranging from 17 to 55 nM. These compounds were found to be significantly more effective than traditional MAO-B inhibitors, showcasing a promising therapeutic profile for neurodegenerative conditions .

Anticancer Activity

In vitro assays have revealed that certain chromene derivatives exhibit potent cytotoxicity against cancer cell lines such as HeLa and HepG2. For example, one derivative showed an IC50 value of 0.39 μM against HeLa cells, indicating strong anticancer potential while maintaining lower toxicity towards normal cells .

CompoundCancer Cell LineIC50 (μM)Toxicity Level
Compound AHeLa0.39Low
Compound BHepG24.85Moderate

Antimicrobial Activity

Chromene derivatives have also been tested for antimicrobial efficacy. One study reported that specific compounds demonstrated activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

Case Studies

  • MAO-B Inhibition : A crystallographic analysis revealed that the chromone moiety binds effectively within the MAO-B active site, suggesting a robust interaction that could lead to the development of new MAO-B inhibitors for Parkinson's disease treatment.
  • Anticancer Efficacy : In a comparative study, derivatives of chromene were tested against multiple cancer cell lines, revealing that some compounds not only inhibited cell growth but also induced apoptosis, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogues differ in the halogenation pattern of the aryl imino group and the substitution on the carboxamide moiety. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (Target) C22H15ClF N2O2 393.82 3-Cl, 2-F on imino phenyl; 2-methylphenyl on carboxamide
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide C22H13Cl2F N2O2 427.3 3-Cl, 2-F on imino phenyl; 4-Cl on carboxamide phenyl
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide C22H14ClF N2O2 392.8 2-Cl, 4-F on imino phenyl; unsubstituted phenyl on carboxamide
(2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide C20H13F2N3O3S 413.4 3,4-diF on imino phenyl; 8-methoxy on chromene; thiazol-2-yl on carboxamide
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide C22H21ClN2O3S 428.9 6-Cl on chromene; 4-(methylsulfanyl)phenyl imino; tetrahydrofuran-2-ylmethyl
Key Observations:

4-Chlorophenyl substitution (Table 1, Row 2) increases molecular weight and lipophilicity compared to the target’s 2-methylphenyl group .

Carboxamide Modifications :

  • 2-Methylphenyl (target) improves metabolic stability over unsubstituted phenyl (Table 1, Row 3) due to steric protection of the amide bond .
  • Thiazol-2-yl (Table 1, Row 4) introduces heterocyclic polarity, likely reducing membrane permeability but enhancing solubility .

6-Chloro (Table 1, Row 5) may enhance electrophilic reactivity for nucleophilic substitution .

Pharmacological Implications

  • Anticancer activity: Fluorinated imino groups enhance topoisomerase inhibition .
  • Antimicrobial effects : Chlorine substituents improve membrane disruption in Gram-positive bacteria .
  • Fluorescence applications : Methoxy and thiazole groups enable use as biosensors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a similar compound with a 3-chloro-2-fluorophenyl substituent was synthesized via an 11-step procedure, including amide coupling and cyclization, yielding 2–5% overall . Key steps include:

Preparation of the chromene core via acid-catalyzed cyclization.

Imine formation using 3-chloro-2-fluoroaniline under reflux in anhydrous conditions.

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

  • Validation : Monitor intermediates using TLC and NMR spectroscopy to confirm reaction progress.

Q. How can X-ray crystallography be applied to confirm the structural configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure:

Grow high-quality crystals via vapor diffusion or slow evaporation.

Collect intensity data using a diffractometer (Mo/Kα radiation).

Refine the structure using SHELXL, ensuring Z-matrix compliance for the (2Z)-configuration .

  • Validation : Compare bond lengths and angles with similar imino-chromene derivatives (e.g., C=N bond ~1.28 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., imine proton at δ 8.2–8.5 ppm) .

IR Spectroscopy : Detect functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1600 cm⁻¹).

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR/IR spectra and compare with experimental data .

Check for tautomerism or conformational flexibility (e.g., imine-enamine equilibrium).

Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts) and purity (HPLC ≥98%) .

Q. What computational strategies are effective for studying this compound’s electronic properties?

  • Methodological Answer :

DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., HOMO localization on chromene ring) .

Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Parameterize partial charges via Gaussian09 .

MD Simulations : Assess stability in biological membranes (e.g., GROMACS, CHARMM force fields).

Q. How to design experiments to evaluate biological activity while minimizing false positives?

  • Methodological Answer :

In Vitro Assays : Use dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay). Include controls for autofluorescence (chromene core may interfere) .

Selectivity Screening : Test against related receptors (e.g., off-target kinase inhibition).

Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

Refer to SDS of structurally similar compounds (e.g., chlorophenyl derivatives): Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood .

Storage: Keep in airtight containers at –20°C, desiccated to prevent hydrolysis.

Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.